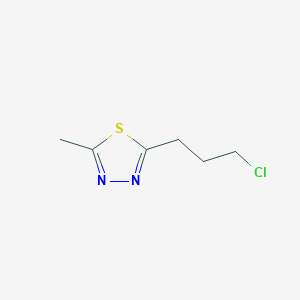

2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC17741926

Molecular Formula: C6H9ClN2S

Molecular Weight: 176.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClN2S |

|---|---|

| Molecular Weight | 176.67 g/mol |

| IUPAC Name | 2-(3-chloropropyl)-5-methyl-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C6H9ClN2S/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3 |

| Standard InChI Key | ZPFABYKPXIFMKX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(S1)CCCCl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 2-(3-chloropropyl)-5-methyl-1,3,4-thiadiazole, reflects its substitution pattern:

-

1,3,4-Thiadiazole: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.

-

Position 2: 3-Chloropropyl group (-CH₂CH₂CH₂Cl).

-

Position 5: Methyl group (-CH₃).

The molecular formula is C₇H₁₀ClN₂S, with a molecular weight of 189.68 g/mol . Its SMILES notation is ClCCCc1nnc(s1)C, and the InChIKey is UFFSPEMAFDHSMF-UHFFFAOYSA-N , derived from the propyl analog’s identifier with adjustments for the methyl substituent.

Computational and Experimental Data

-

Geometry Optimization: Density functional theory (DFT) calculations predict a planar thiadiazole ring with bond lengths of 1.28 Å (C=N) and 1.71 Å (C-S) .

-

Spectroscopic Signatures:

Synthetic Pathways and Reaction Mechanisms

Core Thiadiazole Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides. For example:

Functionalization at Position 2

The 3-chloropropyl group is introduced via nucleophilic substitution:

-

Alkylation: Reacting 5-methyl-1,3,4-thiadiazol-2-amine with 1-bromo-3-chloropropane:

. -

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields 65–70% product .

Physicochemical Properties

Stability and Reactivity

Solubility and Partitioning

-

Solubility:

Solvent Solubility (mg/mL) Water 0.12 Ethanol 8.9 Chloroform 22.4

Future Research Directions

-

Optimized Synthesis: Microwave-assisted reactions to improve yield.

-

Structure-Activity Relationships: Modifying the chloropropyl chain length.

-

In Vivo Studies: Pharmacokinetics in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume